

LAG-3 Inhibitors in Oncology: A Comparative Meta-Analysis of Clinical Trials

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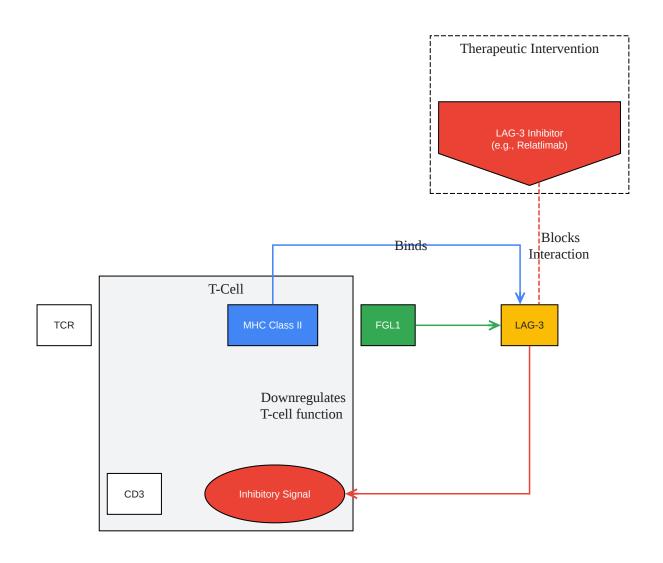
For Researchers, Scientists, and Drug Development Professionals

The emergence of immune checkpoint inhibitors has revolutionized cancer therapy. While CTLA-4 and PD-1 inhibitors have become mainstays in treatment, the focus has expanded to novel targets aimed at overcoming resistance and enhancing anti-tumor immunity. One such promising target is the Lymphocyte-activation gene 3 (LAG-3), an inhibitory receptor expressed on activated T cells. This guide provides a meta-analysis of key clinical trials involving LAG-3 inhibitors, offering a comparative look at their efficacy, safety, and the methodologies employed in their evaluation.

The LAG-3 Signaling Pathway: A Mechanism of Immune Suppression

LAG-3 is a cell surface protein that plays a crucial role in the negative regulation of T-cell activation and proliferation.[1][2] Its primary ligand is the Major Histocompatibility Complex (MHC) Class II, but it can also bind to other molecules like Fibrinogen-like protein 1 (FGL1).[3] [4] The interaction of LAG-3 with its ligands transmits inhibitory signals into the T-cell, contributing to a state of T-cell exhaustion and hampering the immune system's ability to eradicate tumor cells.[5] By blocking this interaction, LAG-3 inhibitors aim to restore T-cell function and bolster the anti-cancer immune response.[5][6]





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Figure 1: Simplified LAG-3 Signaling Pathway and the Mechanism of Inhibition.

Comparative Efficacy of LAG-3 Inhibitors in Clinical Trials



The clinical development of LAG-3 inhibitors has primarily focused on their use in combination with PD-1 inhibitors, demonstrating synergistic effects in enhancing anti-tumor responses.[7] The following tables summarize the quantitative data from pivotal clinical trials.

Table 1: Efficacy of Relatlimab in Combination with Nivolumab



Trial Name	Treatment Arm	Patient Population	Objective Response Rate (ORR)	Median Progressio n-Free Survival (PFS) (months)	Median Overall Survival (OS) (months)
RELATIVITY- 047	Relatlimab + Nivolumab	Previously untreated, unresectable or metastatic melanoma	43.7%[6]	10.2[2][6]	51.0[6][8]
Nivolumab alone	33.7%[6]	4.6[2][6]	34.1[6][8]		
Neoadjuvant Trial	Relatlimab + Nivolumab	Resectable Stage III Melanoma	Pathologic Complete Response (pCR): 57% [9][10][11]	<u>-</u>	2-year OS rate: 88%[9]
RELATIVITY- 020 (Part D1)	Relatlimab + Nivolumab	Advanced melanoma progressed on anti-PD- (L)1 therapy (1 prior line)	12.0%[12][13]	2.1[13]	14.7[12]
RELATIVITY- 020 (Part D2)	Relatlimab + Nivolumab	Advanced melanoma progressed on anti-PD- (L)1 therapy (≥1 prior line)	9.2%[12][13]	3.2[13]	17.1[12]

Table 2: Efficacy of Other LAG-3 Inhibitors in Phase I Trials



LAG-3 Inhibitor	Combination Agent	Patient Population	Objective Response Rate (ORR)	Median Progression- Free Survival (PFS) (months)
Fianlimab	Cemiplimab (anti-PD-1)	Anti-PD-1-naïve advanced melanoma	61.2%[3][4][14]	15.3[3][4]
Previously treated with adjuvant anti-PD- 1	61.5%[4][15]	11.8[4]		
LBL-007	Toripalimab (anti- PD-1)	Treatment-naïve advanced melanoma	45.4%[1]	5.5[1]
Anti-PD-(L)1 resistant advanced melanoma	DCR: 18.2%[5]	-		

DCR: Disease Control Rate

Experimental Protocols of Key Clinical Trials

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the experimental protocols for the cited studies.

RELATIVITY-047 (NCT03470922)

- Study Design: A global, randomized, double-blind, Phase II/III trial.[6][16][17]
- Patient Population: Adults and pediatric patients (12 years or older) with previously untreated, unresectable or metastatic melanoma.[17] Patients were stratified based on LAG-3 expression, PD-L1 expression, BRAF mutation status, and disease stage.[18]
- Treatment Arms:



- Experimental Arm: Fixed-dose combination of relatlimab (160 mg) and nivolumab (480 mg) administered intravenously (IV) every 4 weeks.[6][8]
- Control Arm: Nivolumab (480 mg) administered IV every 4 weeks. [6][8]
- Primary Endpoint: Progression-Free Survival (PFS) as assessed by Blinded Independent Central Review (BICR).[16]
- Secondary Endpoints: Overall Survival (OS) and Objective Response Rate (ORR).[16]

Fianlimab + Cemiplimab Phase I Trial (NCT03005782)

- Study Design: A multi-cohort, open-label, Phase I dose-escalation and expansion trial.[3]
- Patient Population: Patients with unresectable or metastatic melanoma who were naïve to anti-PD-(L)1 therapy for advanced disease.[3][4] A separate cohort included patients who had received prior adjuvant/neoadjuvant therapy.[3]
- Treatment: Fianlimab (1600 mg) in combination with cemiplimab (350 mg) administered IV every 3 weeks.[4]
- Primary Endpoint: Objective Response Rate (ORR) per RECIST 1.1.[15]

LBL-007 + Toripalimab Phase I Trial (NCT04640545)

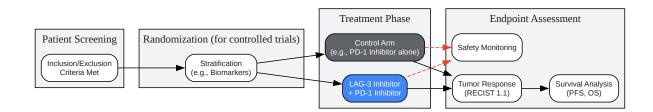
- Study Design: An open-label, multicenter, Phase I dose-escalation and dose-expansion study.
- Patient Population: Patients with advanced melanoma with or without prior therapy.[1]
- Treatment Arms:
 - Part A (Dose Escalation and Expansion): LBL-007 (at various doses) plus toripalimab (3 mg/kg) administered IV every 2 weeks.[1]
 - Part B: LBL-007 (3 or 6 mg/kg) plus toripalimab (3 mg/kg) IV every 2 weeks, and axitinib
 (5 mg) orally twice daily.[1]
- Primary Objective: Safety.



Secondary Objectives: Pharmacokinetics, pharmacodynamics, and efficacy (per RECIST v1.1).[1]

Neoadjuvant Relatlimab + Nivolumab Trial (NCT02519322)

- Study Design: A Phase II, single-arm, open-label trial.[10]
- Patient Population: 30 patients with resectable clinical stage III or oligometastatic stage IV melanoma.[10][19]
- Treatment:
 - Neoadjuvant phase: Two doses of nivolumab (480 mg) and relatlimab (160 mg) administered IV on weeks 1 and 5.[19]
 - Adjuvant phase (post-surgery): Nivolumab monotherapy.
- Primary Endpoint: Pathologic Complete Response (pCR).[9]



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Figure 2: General Experimental Workflow for LAG-3 Inhibitor Clinical Trials.

Conclusion and Future Directions

The data from these pivotal clinical trials strongly support the role of LAG-3 inhibition, particularly in combination with PD-1 blockade, as a significant advancement in the treatment of advanced melanoma. The combination of relatlimab and nivolumab has demonstrated a



statistically significant improvement in progression-free survival compared to nivolumab monotherapy, leading to its regulatory approval.[9] Emerging data on other LAG-3 inhibitors like fianlimab and LBL-007 also show promising anti-tumor activity.

Future research will likely focus on several key areas:

- Expansion to other tumor types: While melanoma has been the primary focus, the efficacy of LAG-3 inhibitors is being investigated in a wide range of other malignancies.[7]
- Biomarker development: Identifying predictive biomarkers to select patients most likely to benefit from LAG-3 blockade is a critical area of ongoing research.
- Novel combinations: Exploring the synergy of LAG-3 inhibitors with other immunotherapies,
 targeted therapies, and chemotherapy will be essential to further improve patient outcomes.

This comparative guide provides a snapshot of the current landscape of clinical trials involving LAG-3 inhibitors. As more data from ongoing and future studies become available, the role of this important class of immunotherapy in the oncologist's armamentarium will be further defined.

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